molecular formula C16H18ClNO B14365595 3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride CAS No. 91035-42-6

3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride

Cat. No.: B14365595
CAS No.: 91035-42-6
M. Wt: 275.77 g/mol
InChI Key: OEHFPOHGYAWZMW-UHFFFAOYSA-N
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Description

3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety. The presence of a hydroxyl group and a propyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A simpler analog with similar structural features but lacking the indene moiety.

    9-Propylindeno[2,1-c]pyridine: Similar in structure but without the hydroxyl group.

Uniqueness

3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride is unique due to its combination of functional groups and fused ring structure

Properties

CAS No.

91035-42-6

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

3-methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride

InChI

InChI=1S/C16H17NO.ClH/c1-3-8-16(18)14-7-5-4-6-12(14)13-9-11(2)17-10-15(13)16;/h4-7,9-10,18H,3,8H2,1-2H3;1H

InChI Key

OEHFPOHGYAWZMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=C1C=NC(=C3)C)O.Cl

Origin of Product

United States

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